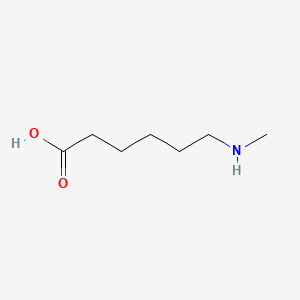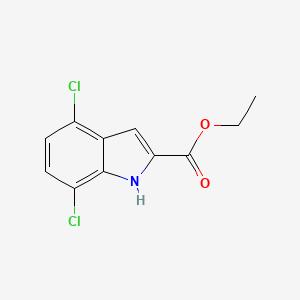
Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound. The indole ring is substituted at the 4 and 7 positions with chlorine atoms and at the 2 position with a carboxylate group .
Molecular Structure Analysis
The molecular structure of Ethyl 4,7-dichloro-1H-indole-2-carboxylate would consist of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The indole ring would be substituted at the 4 and 7 positions with chlorine atoms and at the 2 position with a carboxylate group .Chemical Reactions Analysis
As a derivative of indole, this compound could potentially undergo a variety of chemical reactions. The presence of the chlorine atoms might make the compound susceptible to nucleophilic substitution reactions. The carboxylate group could participate in reactions such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a derivative of indole, it would likely be a solid at room temperature. The presence of the chlorine atoms might increase its density and boiling point compared to indole .Applications De Recherche Scientifique
Pharmacology
Ethyl 4,7-dichloro-1H-indole-2-carboxylate: plays a significant role in pharmacology due to the biological activities of indole derivatives. These compounds are known for their antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant properties . They are often used in the synthesis of drugs that target a wide range of diseases, including infectious diseases and cancers.
Material Science
In material science, this compound is utilized in the development of new materials with potential applications in drug delivery systems. The indole nucleus is a key scaffold in many synthetic molecules, which can be tailored for specific interactions in biological systems .
Chemical Synthesis
Ethyl 4,7-dichloro-1H-indole-2-carboxylate: is a valuable reactant in chemical synthesis. It is used to construct complex molecules, including natural products and selected alkaloids, which are of great interest due to their biological activities .
Biochemistry Research
In biochemistry research, indole derivatives, including Ethyl 4,7-dichloro-1H-indole-2-carboxylate , are studied for their role in biological processes. They are used to understand the biochemical pathways and mechanisms of action in various cellular processes .
Medicinal Chemistry
This compound is integral in medicinal chemistry for the design and development of new therapeutic agents. Its indole core is a common feature in many pharmacologically active molecules, making it a crucial component in drug design .
Analytical Chemistry
In analytical chemistry, Ethyl 4,7-dichloro-1H-indole-2-carboxylate is used as a standard or reference compound in various analytical techniques, such as NMR, HPLC, and LC-MS, to ensure the accuracy and reliability of analytical results .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 4,7-dichloro-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the compound could potentially influence a variety of cellular processes .
Propriétés
IUPAC Name |
ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJPFGFLIIVSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268039 | |
| Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
CAS RN |
104115-70-0 | |
| Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104115-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







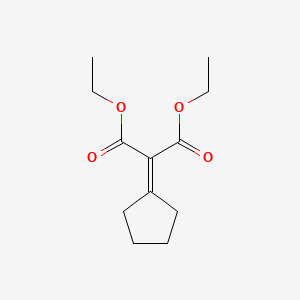
![3-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1638398.png)

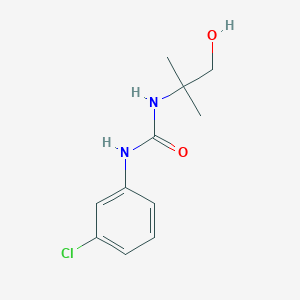
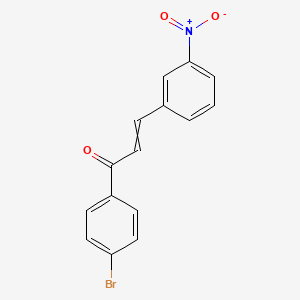
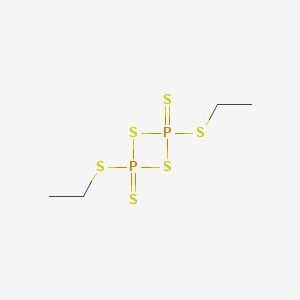
![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)
